molecular formula C15H15Cl B14489682 1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene CAS No. 65214-72-4

1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene

Cat. No.: B14489682
CAS No.: 65214-72-4
M. Wt: 230.73 g/mol
InChI Key: CXGGLEFWQVJQLN-UHFFFAOYSA-N
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Description

1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a chloromethyl group and two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with a chloromethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Phenolic derivatives.

    Oxidation: Benzoic acid derivatives.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving aromatic substrates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The pathways involved may include the activation of specific enzymes or receptors, resulting in various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloro(phenyl)methyl)benzene: Lacks the additional methyl groups, resulting in different chemical properties.

    2,4-Dimethylbenzyl chloride: Similar structure but lacks the phenyl group.

    Chlorotoluene: Contains a single methyl group and a chlorine atom on the benzene ring.

Uniqueness

1-(Chloro(phenyl)methyl)-2,4-dimethylbenzene is unique due to the presence of both the chloromethyl and dimethyl groups on the benzene ring

Properties

CAS No.

65214-72-4

Molecular Formula

C15H15Cl

Molecular Weight

230.73 g/mol

IUPAC Name

1-[chloro(phenyl)methyl]-2,4-dimethylbenzene

InChI

InChI=1S/C15H15Cl/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,1-2H3

InChI Key

CXGGLEFWQVJQLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)Cl)C

Origin of Product

United States

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